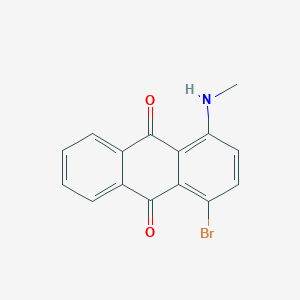
9,10-Anthracenedione, 1-bromo-4-(methylamino)-
Cat. No. B092848
Key on ui cas rn:
128-93-8
M. Wt: 316.15 g/mol
InChI Key: IIPRUQZTMZETSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04144252
Procedure details


A 250 ml flask equipped with a mechanical stirred was charged with 30 g (95 mmole) of 1-methylamino-4-bromoanthraquinone (purchased from Sandoz), 19.5 g (191 mmole) of acetic anhydride, and 0.23 g of 96% H2SO4. The sludgelike mixture was heated and stirred at 110° for 30 minutes. The reaction mixture was cooled to 0° and 50 ml of H2O was added. After stirring 1/2 hour, 55 ml of 30% NaOH was added and the entire mixture was then transferred to a pressure reactor for the following reaction. A TLC (EtOAc) showed only a single product in the reaction.






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1C2C(=O)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8](=[O:18])[C:7]=2[C:6]([Br:19])=[CH:5][CH:4]=1.C(O[C:24](=[O:26])[CH3:25])(=O)C.OS(O)(=O)=O.[OH-].[Na+].[CH3:34][CH2:35][O:36]C(C)=O>O>[C:35]([N:2]([CH3:1])[C:3]1[C:25]2[C:24](=[O:26])[C:10]3[C:9](=[CH:14][CH:13]=[CH:12][CH:11]=3)[C:8](=[O:18])[C:7]=2[C:6]([Br:19])=[CH:5][CH:4]=1)(=[O:36])[CH3:34] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Br
|
|
Name
|
|
|
Quantity
|
19.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0.23 g
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
a mechanical stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 250 ml flask equipped with
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The sludgelike mixture was heated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 110° for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 0°
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring 1/2 hour
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the entire mixture was then transferred to a pressure reactor for the following reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in the reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)N(C1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Br)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
